molecular formula C17H22Cl2N2O5S B14948253 (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate

Cat. No.: B14948253
M. Wt: 437.3 g/mol
InChI Key: BSJGCPRSXNOXIC-SFVWDYPZSA-N
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Description

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a quinolizidine core, which is a bicyclic structure, and is functionalized with a sulfonylcarbamate group. The presence of dichlorophenoxy moiety adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate typically involves multi-step organic reactions. The quinolizidine core can be synthesized through a series of cyclization reactions starting from simple amines and aldehydes. The sulfonylcarbamate group is introduced via sulfonylation and subsequent carbamation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness and scalability, incorporating advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolizidine derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to natural ligands. It may serve as a probe to investigate biological pathways and mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

In the industrial sector, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinolizidine Alkaloids: These natural compounds share the quinolizidine core and exhibit similar biological activities.

    Sulfonylureas: These compounds contain the sulfonyl group and are used in medicine for their hypoglycemic effects.

    Carbamates: This class of compounds includes various pesticides and pharmaceuticals with diverse biological activities.

Uniqueness

(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate is unique due to its combination of a quinolizidine core with a sulfonylcarbamate group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H22Cl2N2O5S

Molecular Weight

437.3 g/mol

IUPAC Name

[(1R)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl N-(2,5-dichlorophenoxy)sulfonylcarbamate

InChI

InChI=1S/C17H22Cl2N2O5S/c18-13-6-7-14(19)16(10-13)26-27(23,24)20-17(22)25-11-12-4-3-9-21-8-2-1-5-15(12)21/h6-7,10,12,15H,1-5,8-9,11H2,(H,20,22)/t12-,15?/m0/s1

InChI Key

BSJGCPRSXNOXIC-SFVWDYPZSA-N

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)COC(=O)NS(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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